N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922953-29-5
VCID: VC4190155
InChI: InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C15H14BrNO4S
Molecular Weight: 384.24

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

CAS No.: 922953-29-5

Cat. No.: VC4190155

Molecular Formula: C15H14BrNO4S

Molecular Weight: 384.24

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide - 922953-29-5

Specification

CAS No. 922953-29-5
Molecular Formula C15H14BrNO4S
Molecular Weight 384.24
IUPAC Name N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Standard InChI InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key QSNAXCWDEMRAQY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central acetamide backbone linked to a 4-bromophenyl group and a 4-methoxyphenyl sulfonyl moiety. The sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, while the bromine atom contributes to hydrophobic interactions . Key structural identifiers include:

  • IUPAC Name: N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide

  • SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br

  • InChIKey: QSNAXCWDEMRAQY-UHFFFAOYSA-N

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₅H₁₄BrNO₄S
Molecular Weight384.24 g/mol
SolubilityNot fully characterized
Melting PointData unavailable
LogP (Partition Coeff.)Estimated 3.2 (lipophilic)

Synthesis and Optimization

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary in vitro studies report cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 12–28 μM. The sulfonyl group likely inhibits carbonic anhydrase IX (CA-IX), a enzyme overexpressed in hypoxic tumors .

Proposed Anticancer Mechanism:

  • CA-IX Inhibition: Sulfonamide binds to the enzyme’s active site, disrupting pH regulation .

  • Apoptosis Induction: Upregulation of caspase-3 and Bax proteins observed in treated cells.

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . Its sulfonamide moiety interferes with bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • Bromine Atom: Enhances hydrophobic binding to target proteins (e.g., CA-IX) .

  • Methoxy Group: Improves solubility and modulates electron density on the sulfonyl group .

  • Sulfonyl Linker: Critical for hydrogen bonding with Arg513 in COX-2 .

Comparative Analysis

DerivativeKey ModificationIC₅₀ (Cancer Cells)MIC (S. aureus)
N-(3-Bromophenyl) analogBromine at meta position45 μM128 μg/mL
Methoxy-to-Hydroxy substitution Increased polarity18 μM48 μg/mL

Substituting the methoxy group with hydroxyl improves solubility but reduces membrane permeability .

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